3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester is an organic compound with a complex structure It is characterized by the presence of a chloro group, a dimethyl-phenyl group, and an oxo-propionic acid methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester typically involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride to introduce the chloro group. This is followed by esterification with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the oxo group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-3-(2,4-dimethyl-phenyl)-2-oxo-propionic acid methyl ester
- 3-Iodo-3-(2,4-dimethyl-phenyl)-2-oxo-propionic acid methyl ester
- 3-Fluoro-3-(2,4-dimethyl-phenyl)-2-oxo-propionic acid methyl ester
Uniqueness
3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester is unique due to the presence of the chloro group, which imparts distinct reactivity and chemical properties compared to its bromo, iodo, and fluoro analogs. This uniqueness makes it valuable for specific applications where the chloro group plays a crucial role in the desired chemical or biological activity.
Eigenschaften
CAS-Nummer |
1007874-99-8 |
---|---|
Molekularformel |
C12H13ClO3 |
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
methyl 3-chloro-3-(2,4-dimethylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C12H13ClO3/c1-7-4-5-9(8(2)6-7)10(13)11(14)12(15)16-3/h4-6,10H,1-3H3 |
InChI-Schlüssel |
WSDVMICATORZTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C(=O)C(=O)OC)Cl)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.